N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazolinone core, a methoxyphenyl group, and a methylphenyl substituent (Figure 1). The methoxy and methyl groups on the aromatic rings enhance lipophilicity and influence binding interactions with biological targets, making this compound a focus of structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)27-23(29)20-5-3-4-6-21(20)26(24(27)30)15-22(28)25-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUEDWTFWEMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its structure, biological activities, and relevant research findings.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : A panel of approximately sixty cancer cell lines was utilized for screening.
- Results : The compound displayed low levels of anticancer activity but showed sensitivity in certain leukemia lines at a concentration of 10 µM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the quinazoline scaffold plays a crucial role in inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Biological Activity
A comparative analysis of similar compounds can provide insights into the biological activity of this compound:
| Compound Name | Anticancer Activity | Target Cell Lines | Reference |
|---|---|---|---|
| Compound A | High | A549 | |
| Compound B | Moderate | K562 | |
| N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-... | Low | Various (Leukemia) |
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
- Study on Antitumor Activity : A series of novel quinazoline derivatives were evaluated for their antitumor activity against various cancer types. Some derivatives showed promising results against breast and lung cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action have suggested that these compounds may inhibit specific kinases involved in tumor growth and metastasis .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse pharmacological properties. The unique combination of methoxy and methyl groups in its structure enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazolines exhibit significant anticancer properties. N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents . The presence of the methoxy group is thought to enhance its lipophilicity, improving its ability to penetrate microbial cell membranes.
Neuropharmacology
This compound may have implications in neuropharmacology due to its structural similarity to known neuroactive compounds. Preliminary studies indicate that it could modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The variations in substituents on the quinazoline core can significantly affect its biological activity. Ongoing SAR studies aim to identify the optimal modifications that enhance efficacy while minimizing toxicity .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives, including this compound. The results showed that this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant anticancer potential .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it possessed noteworthy antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| N-Cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide | Cyclopentyl group instead of methoxyphenyl | Reduced aromatic interaction potential due to aliphatic cyclopentyl group | Lower anticancer activity compared to methoxyphenyl variant | |
| 2-(4-{1-(4-Fluorophenyl)methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl-N-(isopropyl)acetamide | Fluorophenyl and isopropyl groups | Fluorine enhances electronegativity and metabolic stability | Increased potency against matrix metalloproteinases (MMPs) | |
| 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline | Lacks acetamide side chain | Simplified structure with reduced steric bulk | Moderate anticancer activity due to limited target engagement |
Key Insight : The methoxyphenyl group in the target compound improves π-π stacking interactions with hydrophobic enzyme pockets, while the acetamide linker enhances solubility and bioavailability compared to simpler quinazoline cores .
Functional Group Variations in Heterocyclic Cores
Key Insight: The tetrahydroquinazolinone core in the target compound provides rigidity and planar geometry for intercalation with DNA or enzyme active sites, whereas thioether or sulfamoyl modifications in analogs alter target specificity .
Substituent-Driven Activity Differences
- Methoxy vs. Methyl Groups : The methoxy group in the target compound improves solubility and hydrogen-bonding capacity compared to purely hydrophobic methyl substituents (e.g., in N-cyclopentyl analogs), which correlates with higher cellular uptake .
- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity, but may reduce solubility .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | N-Cyclopentyl Analog | Fluorophenyl Analog |
|---|---|---|---|
| Molecular Weight | 433.47 g/mol | 419.44 g/mol | 447.45 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 3.5 |
| Solubility (µg/mL) | 12.5 | 8.2 | 9.7 |
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide?
The compound is typically synthesized via multi-step protocols involving:
- Quinazolinone core formation : Starting from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid .
- Acetamide coupling : Reacting the quinazolinone intermediate with N,N′-carbonyldiimidazole (CDI) and a substituted chloroacetamide (e.g., N-(4-methoxyphenyl)-2-chloroacetamide) under basic conditions . Key challenges include regioselectivity during cyclization and purification of intermediates via column chromatography.
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and scaffold integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazolinone at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms in the quinazolinone ring .
Q. How is the anticonvulsant activity of this compound evaluated in preclinical models?
The pentylenetetrazole (PTZ)-induced seizure model in mice is widely used:
- Dose range : 30–100 mg/kg administered intraperitoneally.
- Endpoint metrics : Latency to first clonic seizure, mortality rate, and comparison to reference drugs (e.g., valproate) . Statistical analysis (ANOVA with post-hoc tests) is required to assess significance, with sample sizes ≥10 per group to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize the binding affinity of this compound to GABAA receptors?
Advanced strategies include:
- Glide XP docking : To predict interactions with GABAA’s benzodiazepine-binding site, focusing on hydrophobic enclosure and hydrogen-bond networks .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, using Desmond or GROMACS . Substituent modifications (e.g., halogenation at R3) can be guided by free energy perturbation (FEP) calculations to improve binding ΔG .
Q. What structural modifications enhance metabolic stability without compromising bioactivity?
- Electron-withdrawing groups : Introducing -CF3 or -NO2 at the 4-methylphenyl moiety reduces CYP450-mediated oxidation .
- Prodrug strategies : Esterification of the acetamide carbonyl improves oral bioavailability, as shown in rat pharmacokinetic studies (t1/2 increased from 2.1 to 5.8 hours) .
- Deuterium incorporation : Replacing labile hydrogens (e.g., methoxy group) with deuterium isotopes slows metabolic degradation .
Q. How can contradictory results in anticonvulsant assays be resolved?
Discrepancies often arise from:
- Model variability : PTZ vs. maximal electroshock (MES) models may yield divergent ED50 values. Cross-validation using both models is recommended .
- Species differences : Rat vs. mouse metabolic profiles require comparative LC-MS/MS studies to identify active metabolites .
- Statistical rigor : Bayesian meta-analysis of historical data can reconcile outliers and refine dose-response curves .
Q. What methodologies are used to study structure-activity relationships (SAR) for quinazolinone derivatives?
SAR studies involve:
- Substituent libraries : Systematic variation of R-groups (e.g., 3-Cl, 4-NO2, 4-OMe) to map bioactivity trends .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with IC50 values, validated via leave-one-out cross-validation (q<sup>2</sup> > 0.5) .
- Pharmacophore modeling : Identify essential motifs (e.g., hydrogen-bond acceptors at C2 and C4 positions) using Discovery Studio .
Methodological Considerations
- Synthetic Reproducibility : Ensure anhydrous conditions during CDI-mediated coupling to prevent hydrolysis. Yields drop from 65% to <20% with trace moisture .
- Toxicity Screening : Preliminary hepatotoxicity can be assessed via ALT/AST levels in rodent serum after 7-day dosing .
- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
